N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-(3-Chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a 3-chloro-4-fluorophenyl group and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety linked via a dimethylaminoethyl bridge. Its molecular architecture combines halogenated aromatic systems with nitrogen-containing heterocycles, a design strategy commonly employed to enhance binding affinity and metabolic stability in drug discovery .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN4O2/c1-27(2)20(15-6-9-19-14(11-15)5-4-10-28(19)3)13-25-21(29)22(30)26-16-7-8-18(24)17(23)12-16/h6-9,11-12,20H,4-5,10,13H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNETRJVPQIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the chloro-fluorophenyl intermediate with the tetrahydroquinoline moiety using an oxalamide linkage. This can be done using reagents such as oxalyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The ethanediamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives and amines.
Key Observations
-
Hydrolysis rates depend on steric hindrance from the tetrahydroquinoline and dimethylamino groups .
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Fluorine’s electron-withdrawing effect accelerates hydrolysis compared to non-halogenated analogs .
Nucleophilic Aromatic Substitution (NAS)
The 3-chloro-4-fluorophenyl group participates in NAS at the chloro-substituted position due to fluorine’s meta-directing effect.
Mechanistic Insights
-
Chlorine acts as a leaving group, with fluorine stabilizing the transition state via inductive effects .
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Dimethylamino and tetrahydroquinoline groups do not interfere with NAS due to their spatial separation.
Quaternization of Dimethylamino Group
The dimethylamino group undergoes alkylation to form quaternary ammonium salts.
Applications
Electrophilic Substitution on Tetrahydroquinoline
The tetrahydroquinoline moiety undergoes electrophilic substitution at the 6-position.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hours | 6-Nitro-1-methyltetrahydroquinoline derivative | |
| Sulfonation (SO₃) | DCM, 40°C, 6 hours | 6-Sulfo-1-methyltetrahydroquinoline derivative |
Regioselectivity
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Substitution occurs preferentially at the 6-position due to steric protection at other sites.
Reductive Amination
The ethylenediamine linker facilitates reductive amination with carbonyl compounds.
| Carbonyl Reagent | Conditions | Product | Source |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT, 12 hours | N,N'-Bis(aminomethyl) derivative | |
| Cyclohexanone | TiCl₄, THF, reflux, 24 hours | Cyclohexyl-substituted ethanediamide |
Utility
Oxidation Reactions
The tetrahydroquinoline ring is susceptible to oxidation under strong conditions.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 hours | Quinoline-6-carboxylic acid derivative | |
| Ozone (O₃) | DCM, −78°C, 1 hour | Cleavage of tetrahydroquinoline to dicarboxylic acid |
Stability Considerations
-
Oxidation is minimized in inert atmospheres during synthesis.
Photochemical Reactivity
The 4-fluorophenyl group exhibits UV-induced dehalogenation.
| Conditions | Wavelength | Product | Source |
|---|---|---|---|
| UV light (254 nm) | Methanol, 12 hours | N'-(3-chlorophenyl)-substituted ethanediamide (fluorine loss) |
Implications
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological systems effectively. The presence of the chloro and fluorine substituents enhances its lipophilicity and bioavailability, making it a candidate for drug development.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth by inducing apoptosis in cancer cells. This compound may possess similar properties due to its structural resemblance to known anticancer agents .
Neuropharmacological Effects
The dimethylamino group suggests potential activity on neurotransmitter systems. Compounds that affect serotonin and dopamine pathways are often explored for their roles in treating neurological disorders such as depression and anxiety. Preliminary studies may focus on evaluating the compound's ability to modulate these pathways .
Pharmacological Studies
Pharmacological investigations are crucial for understanding the compound's efficacy and safety profile.
Toxicology Profile
A comprehensive toxicological assessment is necessary to determine the safety of this compound for human use. This includes:
- Acute and Chronic Toxicity Studies : To identify any adverse effects at different dosages.
- Metabolism Studies : Understanding how the compound is metabolized in the body can provide insights into its safety and efficacy.
Case Studies and Research Findings
Several case studies have been conducted on similar compounds that could provide insights into the applications of N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituent positioning, heterocyclic core systems, and bridging groups. Below is a detailed comparison with key analogs identified in the literature:
N-(4-Chloro-3-fluorophenyl)-N'-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl]ethanediamide
- Key Differences: Halogen Substitution: The chloro and fluoro groups on the phenyl ring are swapped (4-chloro-3-fluorophenyl vs. 3-chloro-4-fluorophenyl in the target compound), which may alter electronic properties and steric interactions .
- Molecular Formula : C₁₈H₁₇ClFN₃O₂ (identical backbone but distinct substitution patterns) .
N-(3-Chloro-4-fluorophenyl)-N'-[2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
- Key Differences: Heterocyclic Substituent: The 1-methylindol-3-yl group replaces the THQ-6-yl group, introducing a planar aromatic indole system instead of a partially saturated quinoline scaffold. This change could affect π-π stacking interactions and solubility . Stereochemistry: The dimethylaminoethyl bridge remains, but the indole’s planar structure may reduce conformational flexibility compared to THQ .
3-Chloro-N-phenyl-phthalimide
- Key Differences: Backbone: A phthalimide core replaces the ethanediamide linker, resulting in a rigid, planar structure with distinct electronic properties . Applications: Primarily used as a monomer for polyimide synthesis, unlike the ethanediamide derivatives, which are hypothesized to have bioactivity .
Comparative Data Table
Physicochemical and Pharmacological Insights
- Solubility and Stability: The dimethylaminoethyl group in the target compound likely enhances water solubility compared to analogs with rigid cores (e.g., phthalimide derivatives) .
- Synthetic Challenges : The THQ and TIQ systems introduce synthetic complexity due to stereochemical control during alkylation or cyclization steps .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, a compound with significant biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C19H24ClF N3
- Molecular Weight : 343.87 g/mol
The structural formula highlights the presence of a chloro and fluorine substituent on the phenyl ring, along with a dimethylamino group and a tetrahydroquinoline moiety.
Research indicates that this compound interacts with various biological targets, potentially influencing multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, which could impact neurological functions.
Pharmacological Effects
The biological evaluations have demonstrated several pharmacological effects:
- Antitumor Activity : In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in colorectal cancer cells by modulating phospholipase A2 activity .
- Neuropharmacological Effects : Given its structural features, it may also possess neuroprotective properties, although further research is needed to elucidate these effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the tetrahydroquinoline structure have been explored:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased lipophilicity and receptor binding affinity |
| Alteration of Dimethylamino Group | Enhanced bioavailability and reduced toxicity |
Study 1: Antitumor Efficacy
In a study published in ACS Omega, this compound was tested against several human tumor cell lines. The results indicated that the compound exhibited potent cytotoxic effects comparable to established chemotherapeutics .
Study 2: Neuroprotective Potential
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates in vitro .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and how can purity be validated?
- Methodology : Utilize multi-step organic synthesis involving amide coupling and reductive amination. For purity validation, employ High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm for related quinoline derivatives) and confirm structural integrity via H/C NMR spectroscopy. Cross-reference spectral data with analogs, such as the quinolinyl oxamide derivatives (QODs) in antimalarial studies . LC-MS (ESI) is critical for verifying molecular weight (e.g., observed [M+H]+ peaks) .
Q. How can the solubility and stability of this compound be optimized under experimental conditions?
- Methodology : Conduct solubility screening in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 1–7.4). Stability studies should include accelerated degradation tests under varying temperatures (-20°C to 40°C) and humidity. For long-term storage, maintain at -20°C in airtight, light-protected containers to prevent decomposition, as recommended for structurally similar amides .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodology : Use H NMR to identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and tetrahydroquinoline moieties) and dimethylamino groups (δ ~2.2–2.5 ppm). F NMR can confirm the fluorophenyl substituent. Infrared spectroscopy (IR) should validate carbonyl stretches (C=O at ~1650–1700 cm). Compare with spectral libraries of related compounds, such as N-substituted ethanediamides .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what computational tools can predict its binding affinity?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like falcipain, a cysteine protease target in malaria. Compare with quinolinyl oxamide derivatives (QODs) that inhibit falcipain via hydrogen bonding and hydrophobic interactions . Validate predictions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants (K).
Q. What experimental design strategies address contradictions in reported bioactivity data for similar compounds?
- Methodology : Conduct dose-response assays (e.g., IC determination) across multiple cell lines or enzymatic systems to assess reproducibility. For example, discrepancies in QOD efficacy against Plasmodium strains may arise from genetic variability; address this using standardized parasite cultures . Apply statistical meta-analysis to reconcile data from diverse studies .
Q. How can molecular dynamics (MD) simulations improve understanding of the compound’s conformational flexibility in solution?
- Methodology : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to analyze torsional angles in the ethanediamide linker and tetrahydroquinoline ring. Use tools like GROMACS or AMBER to calculate free energy landscapes, identifying dominant conformers that influence target binding .
Q. What formulation strategies enhance bioavailability for in vivo studies?
- Methodology : Develop nanoemulsions or liposomal encapsulations to improve solubility. For example, PEGylation of related amides increased circulation half-life in rodent models. Monitor pharmacokinetics (C, AUC) via LC-MS/MS after intravenous/oral administration .
Q. How can researchers resolve spectral overlaps in NMR data caused by complex substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
